Molecular Weight and Hydrogen-Bonding Capacity Differentiate 941902-34-7 from the N1-Ethyl and N1-Methyl In-Class Analogs
Compound 941902-34-7 (C₁₆H₂₃N₃O₃; MW = 305.37 Da) carries a 2-methoxyethyl substituent on the indole N1 position and a 3-methoxypropyl group on the terminal urea nitrogen, resulting in a molecular weight approximately 30 Da higher than the N1-ethyl analog 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea (CAS 941908-34-5; C₁₅H₂₁N₃O₂; MW = 275.35 Da) and approximately 44 Da higher than the N1-methyl analog 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941968-73-6; C₁₄H₁₉N₃O₂; MW = 261.32 Da). The target compound contains three hydrogen-bond acceptor oxygen atoms (two ether oxygens plus the urea carbonyl) and two hydrogen-bond donor N–H sites, in contrast to the N1-ethyl and N1-methyl analogs, each of which possesses only two hydrogen-bond acceptors and two donors . The additional ether oxygen in the N1 side chain of 941902-34-7 is predicted to increase aqueous solubility relative to the purely alkyl N1-substituted analogs while also contributing a polar interaction site absent in the comparators [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 305.37 Da; H-bond acceptors = 3; H-bond donors = 2 (C₁₆H₂₃N₃O₃) |
| Comparator Or Baseline | 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea: MW = 275.35 Da, H-bond acceptors = 2, H-bond donors = 2 (C₁₅H₂₁N₃O₂). 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea: MW = 261.32 Da, H-bond acceptors = 2, H-bond donors = 2 (C₁₄H₁₉N₃O₂) |
| Quantified Difference | ΔMW = +30.02 Da vs. N1-ethyl; ΔMW = +44.05 Da vs. N1-methyl; ΔH-bond acceptors = +1 vs. both comparators |
| Conditions | Calculated from molecular formulas; H-bond counts per standard Lipinski definitions. Source: ChemSrc chemical database entries . |
Why This Matters
The additional ether oxygen in the N1 side chain of 941902-34-7 provides one extra hydrogen-bond acceptor site absent in the ethyl and methyl analogs, which can alter aqueous solubility, membrane permeability, and the compound's interaction fingerprint with biological targets that rely on polar contacts.
- [1] Blaazer AR, Lange JH, van der Neut MA, et al. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. Eur J Med Chem. 2011;46(10):5086-5098. Reports that introduction of polar substituents (e.g., morpholino-ethyl) on the indole N1 position alters LogD₇.₄ and aqueous solubility versus alkyl-substituted analogs. View Source
